Carbofuran-d3

Vue d'ensemble

Description

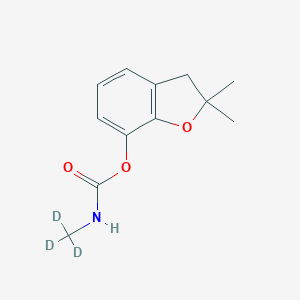

Carbofuran-d3 is a deuterated analog of the pesticide carbofuran. It is primarily used as an internal standard for the quantification of carbofuran in various analytical applications. The compound has the molecular formula C12H12D3NO3 and a molecular weight of 224.27. This compound is known for its high purity and stability, making it suitable for use in precise analytical measurements .

Mécanisme D'action

Target of Action

Carbofuran-d3, a deuterated analog of the pesticide carbofuran , primarily targets acetylcholinesterase (AChE) in insects and mammals . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .

Mode of Action

This compound inhibits the action of AChE, preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, resulting in overstimulation of nerves and muscles . The inhibition constants (Kas) for AChE from Musca domestica brain, Apis mellifera brain, and bovine erythrocyte are 9.4, 30, and 210 µM, respectively .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway, leading to an overstimulation of the nervous system . This overstimulation can cause a variety of symptoms, including muscle weakness, blurred vision, and even respiratory failure in severe cases .

Pharmacokinetics

It is known that carbofuran, the non-deuterated analog, is moderately soluble in water and relatively volatile

Result of Action

The primary result of this compound’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of effects, from mild symptoms like salivation and nausea to severe effects like muscle weakness, respiratory failure, and even death in extreme cases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of carbofuran-d3 involves the incorporation of deuterium atoms into the carbofuran molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with deuterated methyl isocyanate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process ensures high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Carbofuran-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form deuterated carbofuran derivatives.

Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated carbofuran oxides, while reduction can produce deuterated carbofuran derivatives .

Applications De Recherche Scientifique

Carbofuran-d3 is widely used in scientific research for various applications, including:

Chemistry: It serves as an internal standard in gas chromatography and liquid chromatography for the quantification of carbofuran.

Biology: Used in studies involving the metabolism and degradation of carbofuran in biological systems.

Medicine: Employed in toxicological studies to understand the effects of carbofuran exposure.

Industry: Utilized in environmental monitoring to detect and quantify carbofuran residues in water and soil samples

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbofuran: The non-deuterated analog of carbofuran-d3.

Aldicarb: Another carbamate insecticide with similar acetylcholinesterase inhibitory properties.

Methomyl: A carbamate insecticide used for similar applications

Uniqueness of this compound

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. The deuterium atoms enhance the stability and accuracy of the compound when used as an internal standard, making it highly valuable for precise quantification of carbofuran in various samples .

Activité Biologique

Carbofuran-d3 is a deuterated form of the carbamate pesticide carbofuran, primarily used in agriculture for its insecticidal properties. Understanding its biological activity is crucial for assessing environmental impact, toxicity, and degradation pathways. This article synthesizes findings from various studies, highlighting the biological effects, degradation mechanisms, and implications for human health and ecosystems.

This compound (C₁₁H₁₄N₄O₃) functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in insects and other organisms. The chemical structure of this compound is similar to that of its parent compound but includes deuterium atoms which can affect its metabolic pathways and detection in biological samples.

Biological Activity Overview

- Toxicity : this compound exhibits significant acute toxicity to a variety of organisms, including insects, mammals, and aquatic life. Its toxicity is primarily attributed to AChE inhibition.

- Metabolism : In mammals, carbofuran undergoes biotransformation primarily through hydrolysis and oxidative reactions. The main metabolites include 7-phenol carbofuran and 3-hydroxycarbofuran.

- Environmental Impact : Soil bacteria have developed mechanisms to degrade carbofuran, which can mitigate its persistence in the environment.

Case Study 1: Genetic Diversity of Carbofuran-Degrading Bacteria

A study focused on the genetic diversity of 128 soil bacteria capable of degrading carbofuran revealed substantial microbial diversity. These bacteria were isolated from various soil types and characterized using amplified ribosomal DNA restriction analysis (ARDRA). Key findings include:

- Diversity : Isolates were categorized into 26 distinct ARDRA groups.

- Degradation Pathway : The methylcarbamate-degrading gene (mcd) was identified in several isolates, indicating a specific pathway for carbofuran degradation through hydrolysis, yielding less toxic products like carbofuran 7-phenol .

Case Study 2: Ecotoxicological Assessment

Research assessed the ecotoxicological effects of this compound on aquatic organisms using Daphnia magna as a model organism:

- Methodology : Daphnia were exposed to various concentrations of elutriates derived from soil contaminated with carbofuran.

- Results : The study found significant immobilization rates in Daphnia exposed to elutriates containing this compound, suggesting high toxicity levels at environmentally relevant concentrations .

Data Table: Toxicity Profiles of this compound

| Organism | LC50 (mg/L) | Effect Observed |

|---|---|---|

| Daphnia magna | 0.5 | High immobilization rates |

| Rainbow trout | 1.2 | Neurological symptoms |

| Soil bacteria | Varies | Degradation observed |

Pharmacokinetics and Human Health Implications

Research indicates that carbofuran can be absorbed through oral exposure, with significant implications for human health:

- Absorption : Rapid absorption occurs via gastrointestinal tract.

- Distribution : Carbofuran distributes widely within tissues.

- Excretion : Metabolites are primarily excreted via urine.

A notable case reported carbofuran poisoning in a pregnant woman leading to adverse fetal outcomes, emphasizing the need for caution regarding exposure during vulnerable periods .

Propriétés

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEPRVBVGDRKAG-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583577 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007459-98-4 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1007459-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Carbofuran-d3 used in this study analyzing pesticide residues in sour cherries?

A1: this compound was utilized as an internal standard in the analysis of pesticide residues in sour cherry samples []. Internal standards, like this compound, are compounds with similar chemical properties to the target analytes but are not present in the original sample. They are added at a known concentration to account for variations during sample preparation and analysis. This allows for more accurate quantification of the pesticide residues present in the sour cherries.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.